molecular formula C15H12O2 B2669267 4-Styrylbenzoic acid CAS No. 7329-77-3

4-Styrylbenzoic acid

Cat. No.: B2669267
CAS No.: 7329-77-3
M. Wt: 224.259
InChI Key: IAGXTPCOGVFRSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylbenzoic acid can be synthesized through the Heck reaction, which involves the coupling of 4-bromobenzoic acid with styrene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide or triethylamine and a solvent like dimethylformamide or nitromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Heck reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials, the efficiency of the catalytic system, and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: 4-(2-Phenylethenyl)benzaldehyde or 4-(2-Phenylethenyl)benzoic acid.

    Reduction: 4-(2-Phenylethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Mechanism of Action

The mechanism of action of 4-styrylbenzoic acid and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, certain derivatives have been shown to inhibit the enzyme CYP24A1, which is involved in the metabolism of vitamin D. This inhibition can lead to increased levels of biologically active vitamin D, which has implications for the treatment of diseases such as cancer and autoimmune disorders . The molecular targets and pathways involved depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Uniqueness: 4-Styrylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in the development of novel therapeutic agents.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGXTPCOGVFRSQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7329-77-3
Record name 7329-77-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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